molecular formula C9H6FNO2S B3037167 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid CAS No. 452910-20-2

3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3037167
CAS No.: 452910-20-2
M. Wt: 211.21 g/mol
InChI Key: RBQQRZYJPWFREA-UHFFFAOYSA-N
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Description

3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid is a heterocyclic compound with the molecular formula C9H6FNO2S. It is a derivative of benzo[b]thiophene, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both amino and fluorine groups in its structure makes it a valuable compound for various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[b]thiophene core: This can be achieved through the cyclization of appropriate precursors such as 2-bromo-3-fluorobenzoic acid with sulfur-containing reagents.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions using ammonia or amines.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.

Chemical Reactions Analysis

3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The amino and fluorine groups make the compound reactive towards electrophilic and nucleophilic substitution reactions.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and fluorine groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

3-Amino-6-fluorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The presence of both amino and fluorine groups in this compound makes it unique and valuable for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-6-fluoro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQQRZYJPWFREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At 50° C., add to a stirring solution of 2-carbomethoxy-3-amino-6-fluoro-benzo[b]thiophene (prepared according to U.S. Pat. No. 5,143,923), (90.1 g, 0.4 mol) in H2O (450 mL), a 50% aqueous solution of NaOH (64 g, 0.8 mol) over 2–3 min. Heat the reaction to 70–73° C. and continue to stir for 3 h. Add 10% aqueous isopropanol (45 mL) and bring to reflux. Remove the isopropanol under N2 and add H2O (300 mL). Cool the reaction mixture to between 7–10° C. and add concentrated HCl (80 mL). Add H2O (650 mL), cool to 5–7° C., filter the resulting solid, and wash the filter cake with H2O (2×150 mL). Dry the solid under vacuum at 35° C. to obtain 80.6 g (94.7%) of solid mp 160–163° C., TLC on silica gel (dichloromethane/methanol, 3:1), Rf=0.69.
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0 (± 1) mol
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45 mL
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aqueous solution
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64 g
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450 mL
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Yield
94.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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